molecular formula C12H11ClF3NO3 B12128445 4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid

4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid

Cat. No.: B12128445
M. Wt: 309.67 g/mol
InChI Key: VYERFUFOIGVHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a butanoic acid backbone with a 4-chloro-2-(trifluoromethyl)phenyl group attached via a carbamoyl linkage. The presence of both chloro and trifluoromethyl groups imparts distinct chemical reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with phosgene or a suitable carbamoyl chloride to form the corresponding carbamoyl intermediate.

    Coupling with Butanoic Acid: The carbamoyl intermediate is then coupled with butanoic acid or its derivatives under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Hydrolysis: The carbamoyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives like azides or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of 4-chloro-2-(trifluoromethyl)aniline and butanoic acid.

Scientific Research Applications

4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
  • 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate
  • 4-Chloro-2-(trifluoromethyl)benzeneboronic Acid

Uniqueness

4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid is unique due to its specific structural features, such as the carbamoyl linkage and the combination of chloro and trifluoromethyl groups

Properties

Molecular Formula

C12H11ClF3NO3

Molecular Weight

309.67 g/mol

IUPAC Name

5-[4-chloro-2-(trifluoromethyl)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C12H11ClF3NO3/c13-7-4-5-9(8(6-7)12(14,15)16)17-10(18)2-1-3-11(19)20/h4-6H,1-3H2,(H,17,18)(H,19,20)

InChI Key

VYERFUFOIGVHFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CCCC(=O)O

Origin of Product

United States

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